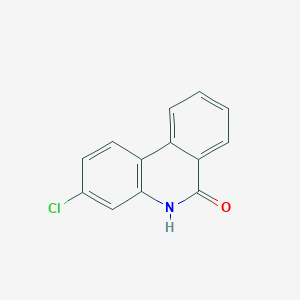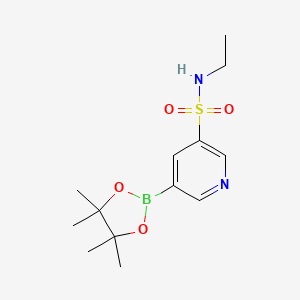
N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyridine ring, a sulfonamide group, and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves a sequence of reactions starting with the formation of the dioxaborolane moiety. One common method is the Miyaura borylation reaction, which involves the coupling of a halogenated pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst . . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as crystallization and chromatography are optimized to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and proteins.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition studies . The sulfonamide group can interact with various proteins, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with similar dioxaborolane functionality.
Phenylboronic acid pinacol ester: Another boron-containing compound used in organic synthesis.
1-Boc-pyrazole-4-boronic acid pinacol ester: A compound with similar boronic ester functionality.
Uniqueness
N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form reversible covalent bonds and interact with proteins makes it particularly valuable in biochemical and medicinal research.
Propiedades
Fórmula molecular |
C13H21BN2O4S |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H21BN2O4S/c1-6-16-21(17,18)11-7-10(8-15-9-11)14-19-12(2,3)13(4,5)20-14/h7-9,16H,6H2,1-5H3 |
Clave InChI |
PQHDAAZQIMYBQP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


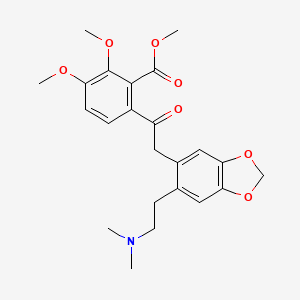

![3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B13994380.png)


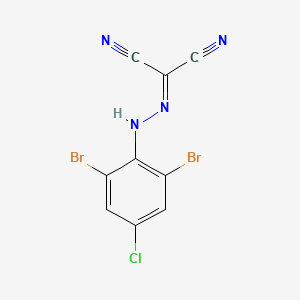
![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)
![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
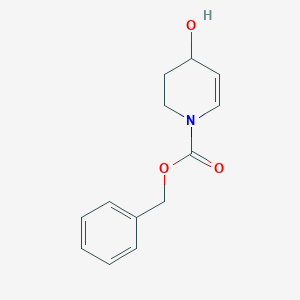

![rac-8-(2-(1-(4-ethoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13994408.png)


